REACTION_CXSMILES
|
[OH-].[K+].[C:3]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].[CH2:12](Cl)/[CH:13]=[CH:14]/[CH2:15]Cl>[Cl-].C(C([NH3+])(C(=O)CCCCCCC)C(=O)CCCCCCC)(=O)CCCCCCC.S1(CCCC1)(=O)=O>[C:3]([C:4]1[CH2:15][CH:14]([CH:13]=[CH2:12])[O:6][C:5]=1[CH3:7])([O:9][CH2:10][CH3:11])=[O:8] |f:0.1,4.5|
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C(/C=C/CCl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
tricaprylylmethylammonium chloride
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCCCCCC)(=O)C(C(CCCCCCC)=O)(C(CCCCCCC)=O)[NH3+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for two hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
4-Carbethoxy-5-methyl-2-vinyl-2,3-dihydrofuran was prepared
|
Type
|
ADDITION
|
Details
|
were charged to a reactor
|
Type
|
ADDITION
|
Details
|
slowly added over a period of one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 30° C
|
Type
|
TEMPERATURE
|
Details
|
heated to 150° C. until the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
the ether evaporated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
ADDITION
|
Details
|
a 1:1 mixture of 4-carbethoxy-5-methyl-2-vinyl-2,3-dihydrofuran and ethyl-1-acetyl-2-vinylcyclopropane-1-carboxylate
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)C=1CC(OC1C)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |